![molecular formula C12H14N2O2 B15068082 Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one CAS No. 1359704-93-0](/img/structure/B15068082.png)
Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one is a spirocyclic compound characterized by its unique structure, where a piperidine ring is fused with a pyrano[3,2-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where starting materials such as piperidine derivatives, pyran derivatives, and suitable aldehydes or ketones are reacted under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one may involve continuous flow synthesis techniques. These methods enhance reaction efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions. Green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted piperidine derivatives .
科学的研究の応用
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence properties and use as a sensor for metal ions.
Spiro[azetidin-2-one]: Exhibits significant biological activity and is used in the synthesis of β-lactam antibiotics.
Spiro[pyrrolidine-3,2’-pyrano[3,2-b]pyridine]: Similar structure but with a pyrrolidine ring instead of piperidine, showing different biological activities
Uniqueness
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one is unique due to its specific spirocyclic structure, which imparts rigidity and distinct biological properties.
特性
CAS番号 |
1359704-93-0 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
spiro[3H-pyrano[3,2-b]pyridine-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H14N2O2/c15-9-7-12(4-2-5-13-8-12)16-10-3-1-6-14-11(9)10/h1,3,6,13H,2,4-5,7-8H2 |
InChIキー |
UADONRYOYAGXJO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(=O)C3=C(O2)C=CC=N3)CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
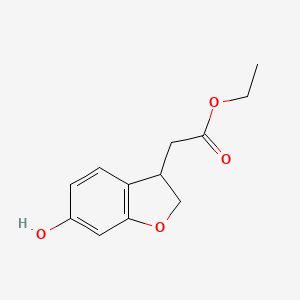
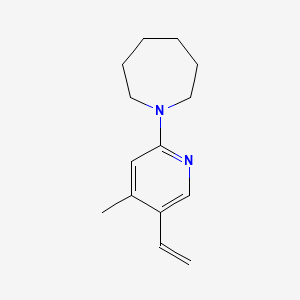

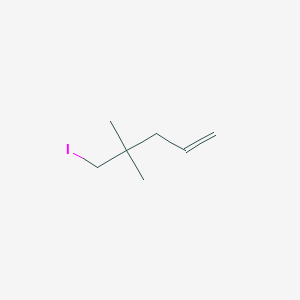

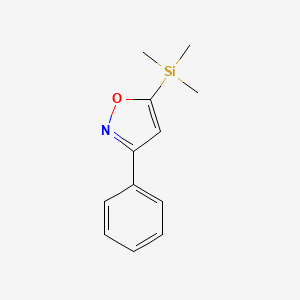
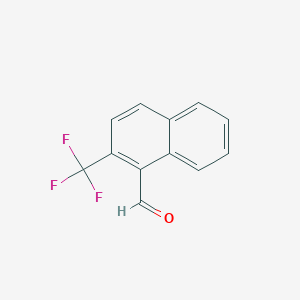

![6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B15068057.png)
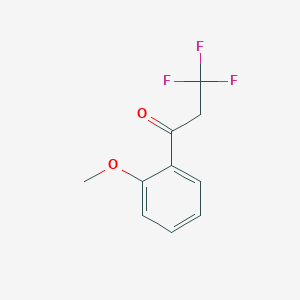


![1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15068088.png)
